molecular formula C8H9NO3 B1592083 (2-Methyl-4-nitrophenyl)methanol CAS No. 22162-15-8

(2-Methyl-4-nitrophenyl)methanol

Cat. No.: B1592083
CAS No.: 22162-15-8
M. Wt: 167.16 g/mol
InChI Key: PXSWIWNWHAUARP-UHFFFAOYSA-N
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Description

(2-Methyl-4-nitrophenyl)methanol is an organic compound characterized by a phenyl ring substituted with a methyl group at the second position and a nitro group at the fourth position, along with a methanol group

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of (2-Methyl-4-nitrophenyl)methanol is PqsD, a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which is a cell-to-cell communication mechanism that allows bacteria to behave collectively rather than as individuals .

Mode of Action

This compound interacts with its target, PqsD, by inhibiting its function . This inhibition disrupts the QS system, preventing the bacteria from coordinating their actions and behaviors . The compound has been shown to have a tight-binding mode of action, indicating a strong interaction with the PqsD enzyme .

Biochemical Pathways

By inhibiting PqsD, this compound affects the QS system of Pseudomonas aeruginosa . This system regulates a variety of virulence factors and contributes to biofilm formation, a key reason for bacterial resistance against conventional antibiotics . Disruption of this system can therefore have significant downstream effects on the bacteria’s ability to infect and resist treatment.

Pharmacokinetics

The compound’s effectiveness in inhibiting pqsd suggests that it is able to reach its target in sufficient concentrations .

Result of Action

The inhibition of PqsD by this compound results in disruption of the QS system in Pseudomonas aeruginosa . This leads to a reduction in the production of virulence factors and a decrease in biofilm formation . These molecular and cellular effects can potentially reduce the bacteria’s ability to infect and resist treatment.

Biochemical Analysis

Biochemical Properties

(2-Methyl-4-nitrophenyl)methanol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with PqsD, a key enzyme involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa . This interaction inhibits the production of these signal molecules, thereby affecting the cell-to-cell communication in the bacteria. The compound’s ability to inhibit PqsD suggests its potential as an anti-biofilm agent, which could be useful in combating bacterial infections .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. In bacterial cells, it has been observed to disrupt quorum sensing, a process that bacteria use to coordinate group behaviors such as biofilm formation By inhibiting the production of signal molecules, this compound can reduce the virulence of pathogenic bacteria and enhance the effectiveness of antibiotics

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds tightly to the active site of PqsD, inhibiting its enzymatic activity . This inhibition prevents the synthesis of key signal molecules, thereby disrupting bacterial communication and biofilm formation. The binding interaction is characterized by a tight fit, which enhances the compound’s inhibitory potency

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit bacterial communication and biofilm formation without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound may localize to specific cellular compartments, where it can exert its effects on target biomolecules. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s interaction with target biomolecules and increase its inhibitory potency. Understanding the subcellular localization of this compound is essential for optimizing its use in biochemical research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-4-nitrophenyl)methanol typically involves the nitration of 2-methylphenylmethanol. The process begins with the methylation of phenol to form 2-methylphenol, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position. The final step involves the reduction of the nitro group to form the methanol derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the ortho and para positions relative to itself.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-Methyl-4-nitrobenzaldehyde or 2-Methyl-4-nitrobenzoic acid.

    Reduction: 2-Methyl-4-aminophenylmethanol.

    Substitution: 2-Methyl-4-nitro-5-bromophenylmethanol or 2-Methyl-4-nitro-5-chlorophenylmethanol.

Comparison with Similar Compounds

    (2-Nitrophenyl)methanol: Lacks the methyl group, making it less hydrophobic and potentially less effective in certain applications.

    (4-Nitrophenyl)methanol: Lacks the methyl group at the second position, which may affect its reactivity and interaction with biological targets.

    (2-Methylphenyl)methanol: Lacks the nitro group, significantly altering its chemical properties and reactivity.

Uniqueness: (2-Methyl-4-nitrophenyl)methanol is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical properties and reactivity patterns. This combination allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2-methyl-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSWIWNWHAUARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612649
Record name (2-Methyl-4-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22162-15-8
Record name (2-Methyl-4-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5.08 g (27.2 mmol) 2-methyl-4-nitrobenzoic acid in 50 ml dry THF, 41 ml (41 mmol) borane-THF complex (1M solution in THF) is added drop-wise at 0° C. After completion of the borane addition, the reaction mixture is stirred at room temperature for 20 h. After that a K2CO3 solution (1.33 g in 49 ml water) is slowly added under stirring. Then the reaction mixture is poured on water and extracted 3× with EtOAc. The combined organic layers are washed with water and saturated NaCl solution, dried over MgSO4, filtered and the filtrate is concentrated in vacuo. The residue is taken up in diethylether, vigorously stirred, and the title compound is obtained after filtration as a yellow crystalline solid.
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
49 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-4-nitrobenzoic acid (5 g, 27.6 mmol, Aldrich) in THF) (95 ml) was added dropwise 1.0 M borane-tetrahydrofuran complex (55 ml, 55.0 mmol, Aldrich) at ambient temperature under nitrogen. The resulting red solution was heated to 80° C. for 2 h. To the solution at ambient temperature was added methanol (30 ml) and then heated to 80° C. for 30 min. The solvent was evaporated in vacuo to leave a yellow oil. The residue was dissolved in methanol (80 ml) and the solvent evaporated in vacuo to leave (2-methyl-4-nitrophenyl)methanol as a yellow solid (4.73 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A flask was purged with nitrogen and charged with 2-methyl-4-nitro-benzoic acid (45.3 g, 0.25 mol), trimethyl borate (103.9 g, 1.00 mol), and tetrahydrofuran (906 mL). Neat borane dimethyl sulfide complex (39.9 g, 49.8 mL, 0.525 mol) was added drop-wise at 20-35° C. over at least 30 min. An exotherm and effervescence were observed during this addition. When the addition was complete, the reaction mixture was stirred at 65° C. for at least 2 h or until in-process HPLC analysis showed that conversion was greater than 97%. The batch was quenched with cooling by drop-wise addition of methanol (46 mL), followed by a solution of 12.1 N aqueous hydrochloric acid (97 g, 82.1 mL, 1.00 mol) in water (138 mL) over at least 30 min. Batch temperature was held at 20-35° C. during quench; an exotherm and effervescence were observed during the quench. The mixture was stirred at 50° C. for at least 1 h and concentrated under reduced pressure to a volume of ˜230 mL (to remove tetrahydrofuran). The concentrate was diluted with water (453 mL) and extracted with ethyl acetate (2×453 mL). The organic layer was washed with saturated aqueous sodium chloride solution (230 mL), dried over anhydrous magnesium sulfate (23 g), filtered, and concentrated in vacuo to dryness to give the title compound as a beige solid (41 g, 98% yield).
Quantity
45.3 g
Type
reactant
Reaction Step One
Quantity
103.9 g
Type
reactant
Reaction Step One
Quantity
906 mL
Type
reactant
Reaction Step One
Quantity
82.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
138 mL
Type
solvent
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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